

Ro 14-9578 exploratory research applications

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Compound Focus: Ro 14-9578

CAS No.: 100891-41-6

Cat. No.: S541578

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Core Profile of Ro 14-9578

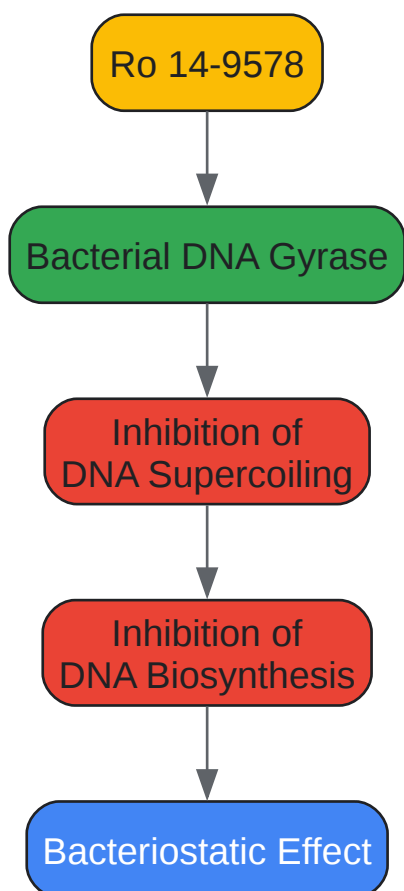
The table below summarizes the basic chemical and biological data available for **Ro 14-9578**. [1] [2]

Property	Description
Name	Ro 14-9578 [1]
Type	Tricyclic quinolone analog, antibacterial agent [1] [2]
CAS Registry Number	100891-41-6 [1] [2]
Molecular Formula	C ₁₆ H ₁₃ NO ₅ [2]
Molecular Weight	299.28 g/mol [2]
MeSH Mapping	Quinolones [1]
Primary Mechanism of Action	Inhibits DNA biosynthesis and DNA supercoiling [2]

| **Reported Bioactivity** | • DNA biosynthesis inhibition (IC₅₀ = 117 μM) • DNA supercoiling inhibition (IC₅₀ = 66.8 μM) • Activity against Gram-negative bacteria and *Staphylococcus aureus* [2] | | **Source Literature** | *Antimicrobial Agents and Chemotherapy*, 1987 [1] [2] |

Mechanism of Action Workflow

The following diagram illustrates the hypothesized mechanism of action for **Ro 14-9578**, based on the described bioactivity. [2]



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> Proposed antibacterial mechanism of **Ro 14-9578** via DNA gyrase inhibition.

Research Context and Modern Methods

The primary source for **Ro 14-9578** is a 1987 study, placing it in the context of early quinolone antibiotic development [2]. Modern exploratory research for bioactive molecules with unknown targets often employs **Computational Target Prediction Tools (CTPTs)** [3]. These ligand-based methods work by identifying a "minimum structure" – the crucial part of a molecule responsible for its activity – and using it to find other

molecules with the same core, thereby predicting their targets [3]. This represents the contemporary approach to the kind of exploratory research initially conducted on **Ro 14-9578**.

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References

1. MeSH Browser [meshb.nlm.nih.gov]
2. - Ro _product_DataBase_PeptideDB 14 9578 [peptidedb.com]
3. Reliable Target Prediction of Bioactive Molecules Based ... [pmc.ncbi.nlm.nih.gov]

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